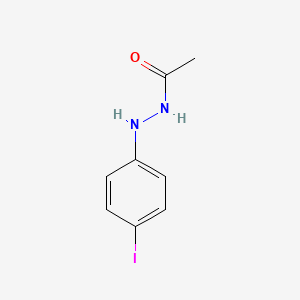

N'-(4-Iodophenyl)acetohydrazide

説明

N'-(4-Iodophenyl)acetohydrazide is a hydrazide derivative characterized by an acetohydrazide backbone substituted with a 4-iodophenyl group. This compound is typically synthesized via condensation reactions between acetohydrazide precursors and aromatic aldehydes or ketones bearing the iodophenyl moiety. For example, (E)-N′-((3-(4-Iodophenyl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (Compound 32) was synthesized by refluxing 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide with a pyrazole-aldehyde derivative in ethanol, yielding 73% product . Key spectral data include a melting point of 265°C, distinct ¹H-NMR signals (e.g., 8.97 ppm for the imine proton), and a molecular ion peak at m/z 617.20 . The iodine atom enhances molecular polarizability and may influence biological activity through halogen bonding.

特性

分子式 |

C8H9IN2O |

|---|---|

分子量 |

276.07 g/mol |

IUPAC名 |

N'-(4-iodophenyl)acetohydrazide |

InChI |

InChI=1S/C8H9IN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |

InChIキー |

IWJOYQYLGUEVOO-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NNC1=CC=C(C=C1)I |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

Anti-Inflammatory and Antioxidant Derivatives

- DMFM (Sulindac Derivative): N’-(4-dimethylaminobenzylidene)-2-1-(4-(methylsulfinyl)benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide (DMFM) exhibits potent anti-inflammatory and antioxidant activity due to its fluorinated indenyl and sulfinyl groups, which enhance electron-withdrawing effects and metabolic stability .

- STK287794 : This compound, featuring a biphenyl group and hydroxy-dimethoxyphenyl substituents, demonstrates fibroblast conversion activity, likely due to improved cell permeability from the methoxy groups .

Anticancer Agents

- Triazole-Thiol Derivatives: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed cytotoxicity against melanoma (IGR39) with IC₅₀ values <10 μM.

Enzyme Inhibitors

- α-Glucosidase Inhibitors : Ethyl-thio benzimidazolyl acetohydrazides (e.g., Compound 228) exhibit IC₅₀ values of 6.10 μM, far lower than acarbose (378.2 μM). The benzimidazole ring likely interacts with the enzyme’s active site via π-π stacking .

- Urease Inhibitors: N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (IC₅₀ = 18.2 μM) outperformed the nitro analog (IC₅₀ = 24.7 μM), suggesting bromine’s electronegativity enhances target binding .

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Halogen Substitution : Iodine (Compound 32) and bromine (Compound 4l in ) improve bioactivity via halogen bonding. Bromo-substituted triazolylthio derivatives showed superior antidepressant activity (e.g., 4l, 67% inhibition) .

- Electron-Withdrawing Groups : Nitro and sulfinyl groups (DMFM, ) enhance antioxidant activity by stabilizing radical intermediates.

- Bulkier Substituents: Morpholinoethoxy and tert-butyl groups () improved TNF-α inhibition (57.3% reduction) by increasing hydrophobic interactions with p38 MAPK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。